

5-Fluoro-2-methylpyridin-3-amine CAS number

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Compound of Interest

Compound Name: 5-Fluoro-2-methylpyridin-3-amine

Cat. No.: B2724910

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An In-depth Technical Guide to **5-Fluoro-2-methylpyridin-3-amine**

CAS Number: 1256835-55-8

This technical guide provides a comprehensive overview of **5-Fluoro-2-methylpyridin-3-amine**, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, synthesis protocols, and its critical role as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Physicochemical and Safety Data

5-Fluoro-2-methylpyridin-3-amine is a functionalized pyridine derivative whose unique substitution pattern makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Table 1: Physicochemical Properties

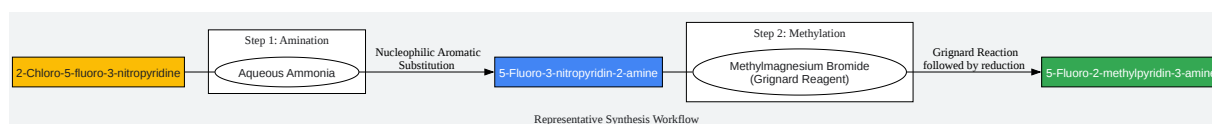
Property	Value	Reference(s)
CAS Number	1256835-55-8	[1]
Molecular Formula	C ₆ H ₇ FN ₂	
Molecular Weight	126.13 g/mol	
Appearance	Solid	
Purity	≥97% to ≥98% (typical)	
Synonyms	3-Amino-5-fluoro-2-methylpyridine	

Table 2: Hazard and Precautionary Information (Based on related aminopyridine compounds)

Category	Information
Signal Word	Warning
Pictogram	GHS07 (Exclamation Mark)
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.

Synthesis and Experimental Protocols

The synthesis of **5-Fluoro-2-methylpyridin-3-amine** can be achieved through a multi-step process. A representative synthetic route involves the reduction of a nitropyridine precursor followed by a halogen exchange reaction. The following protocols are adapted from established methods for analogous compounds.



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Caption: Representative Synthesis Workflow.

Experimental Protocol: Synthesis of 5-Fluoro-2-methylpyridin-3-amine

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 5-Fluoro-3-nitropyridin-2-amine (Intermediate)

- Materials: 2-Chloro-5-fluoro-3-nitropyridine, Aqueous ammonia, Ethanol.
- Procedure:
 - To a solution of 2-Chloro-5-fluoro-3-nitropyridine in ethanol, add aqueous ammonia.
 - The reaction mixture is heated in a sealed vessel at a controlled temperature (e.g., 80-100 °C) for several hours.
 - Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
 - Upon completion, cool the mixture and remove the solvent under reduced pressure.

- The resulting crude product is purified by recrystallization or column chromatography to yield 5-Fluoro-3-nitropyridin-2-amine.

Step 2: Synthesis of **5-Fluoro-2-methylpyridin-3-amine** (Final Product)

- Materials: 5-Fluoro-3-nitropyridin-2-amine, Methylmagnesium bromide (Grignard reagent) in a suitable solvent (e.g., THF), Reducing agent (e.g., H₂ with Pd/C catalyst).
- Procedure:
 - Dissolve the intermediate, 5-Fluoro-3-nitropyridin-2-amine, in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath and slowly add the methylmagnesium bromide solution.
 - Allow the reaction to warm to room temperature and stir until the starting material is consumed.
 - The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.
 - The nitro group is subsequently reduced. This can be achieved by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
 - After the reduction is complete, the catalyst is filtered off.
 - The filtrate is concentrated, and the final product, **5-Fluoro-2-methylpyridin-3-amine**, is isolated and purified, typically by column chromatography.

Applications in Drug Discovery and Signaling Pathways

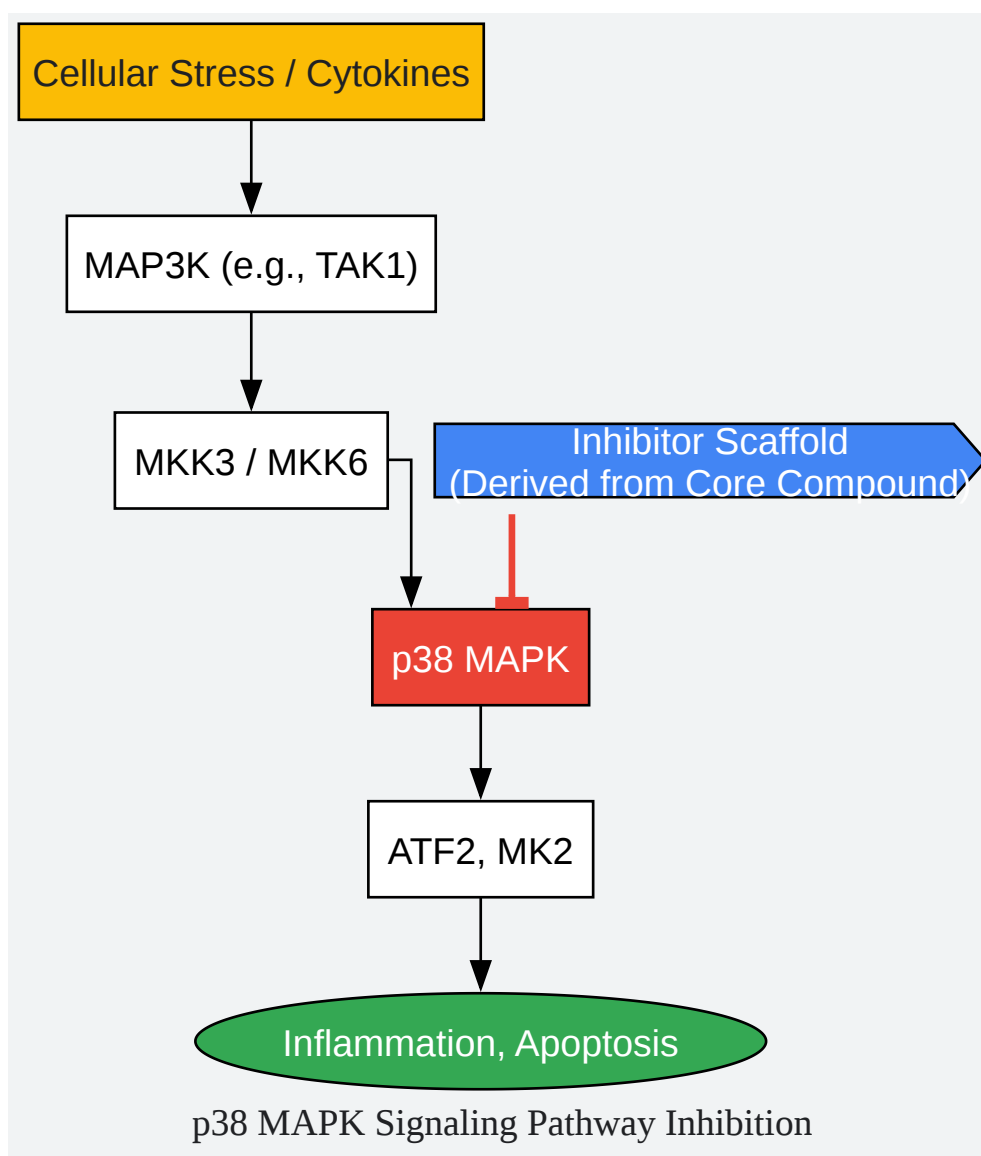
5-Fluoro-2-methylpyridin-3-amine is a valuable scaffold for generating compound libraries for drug discovery. Its primary application is as an intermediate in the synthesis of small-molecule kinase inhibitors, which are central to many cell signaling pathways implicated in diseases like cancer and inflammatory conditions.^[2] The fluorinated pyridine motif can enhance metabolic stability and binding affinity.^[2] This compound has been cited in patents for the development of

inhibitors for key kinases such as PIM kinase, Phosphoinositide 3-kinase (PI3K), and p38 mitogen-activated protein kinase (MAPK).[2]

Targeted Signaling Pathways

A. p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, playing a key role in inflammation and apoptosis.[3][4] Inhibitors targeting p38 MAPK are investigated for treating inflammatory diseases.

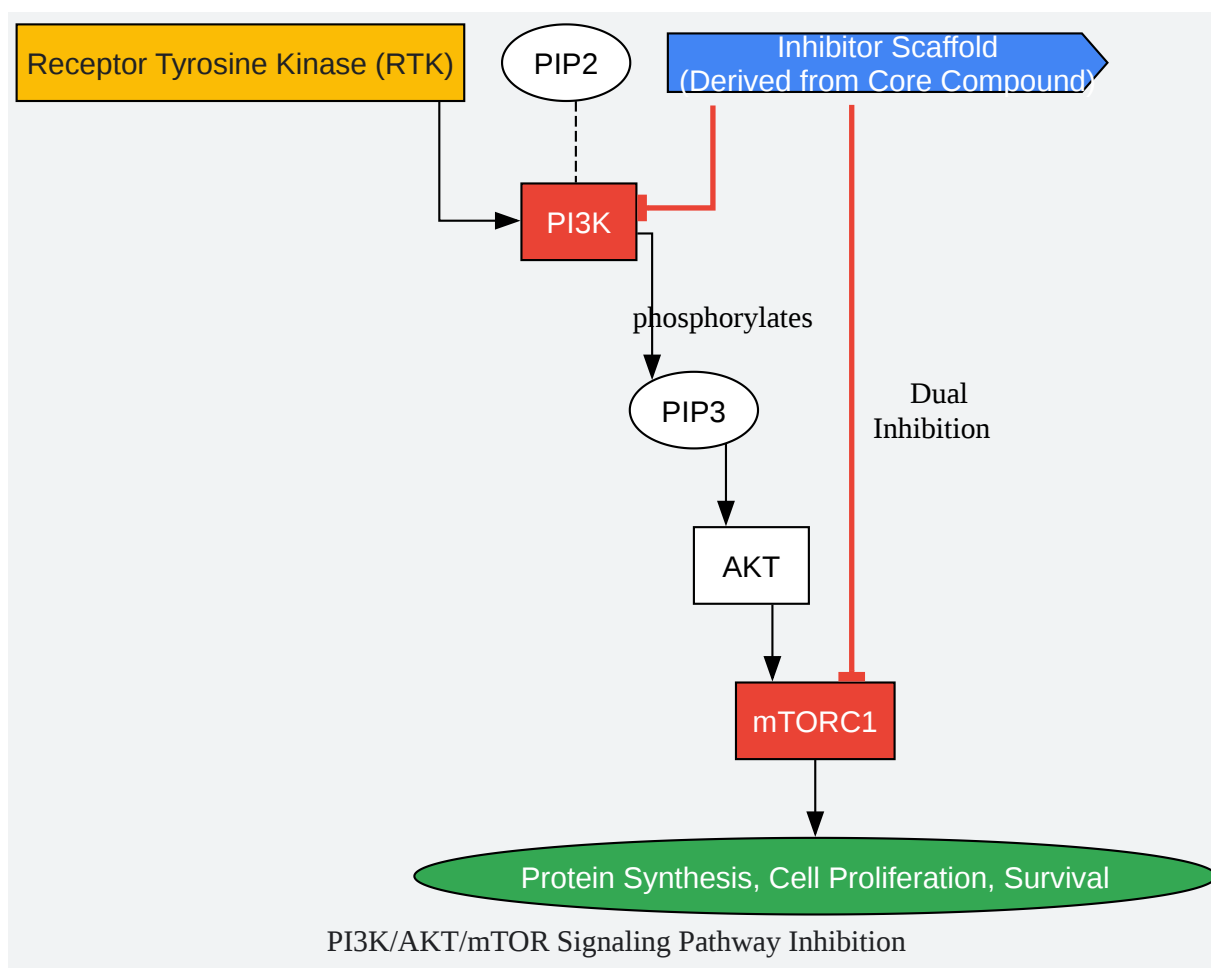


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Caption: p38 MAPK Signaling Pathway Inhibition.

B. PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, controlling cell growth, proliferation, and survival.[5][6][7] Pan-PI3K or dual PI3K/mTOR inhibitors are major areas of oncology research.



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Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Table 3: Representative IC₅₀ Values for Inhibitors of Targeted Kinases

(Note: These values are for representative inhibitors of each class to provide context on typical potencies and are not specific to derivatives of **5-Fluoro-2-methylpyridin-3-amine**.)

Inhibitor	Target Kinase	IC ₅₀ (nM)	Reference(s)
Doramapimod (BIRB 796)	p38α MAPK	38	[4]
SB 202190	p38α MAPK	50	[4]
PIM447	PIM1 / PIM2 / PIM3	6 / 18 / 5	[8]
AZD1208	Pan-PIM	5	[9]
Dactolisib (BEZ235)	p110α (PI3K)	4	[10]
Dactolisib (BEZ235)	mTOR	6	[10]
Pictilisib (GDC-0941)	p110α (PI3K)	3	[10]

This guide serves as a foundational resource for understanding the synthesis and application of **5-Fluoro-2-methylpyridin-3-amine**. Its utility as a core scaffold in the design of potent and selective kinase inhibitors highlights its importance in modern drug discovery efforts.

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